molecular formula C20H21N3O3S B2488883 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252841-78-3

3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2488883
CAS No.: 1252841-78-3
M. Wt: 383.47
InChI Key: KUJXRHDECZPRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrimido and Thieno Derivatives : The compound is used in synthesizing various derivatives. For instance, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, which are structurally related (Shestakov et al., 2009).
  • Nucleoside Synthesis : This compound plays a role in the synthesis of nucleosides, such as the formation of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (El‐Barbary et al., 1995).

Methodological Innovations in Synthesis

  • Microwave-Assisted Synthesis : A method for isolating intermediates in synthesizing 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave irradiation has been developed, highlighting a novel approach in chemical synthesis (Davoodnia et al., 2008).
  • Ionic Liquid Promoted Synthesis : The use of ionic liquids, like 1-butyl-3-methylimidazolium bromide, in the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones, offers an environmentally friendly and efficient synthesis method (Shaabani et al., 2007).

Applications in Drug Development and Material Science

  • Antimicrobial Properties : Derivatives of thieno[3,2-d]pyrimidine-2,4-dione, such as ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, have been synthesized and evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Thadhaney et al., 2010).
  • Optoelectronic Applications : Research into thieno-isoindigo derivative-based conjugated polymers for use in field-effect transistors and photothermal conversion highlights the compound's relevance in material science and optoelectronics (Zhang et al., 2017).

Mechanism of Action

Properties

IUPAC Name

3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12,18H,2-3,8,10-11,13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTBZDQRLCCSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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